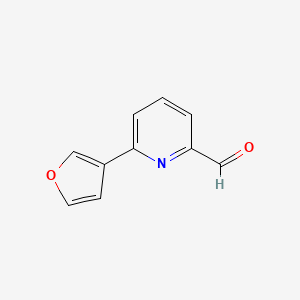

6-Furan-3-yl-pyridine-2-carbaldehyde

Description

Properties

CAS No. |

208110-90-1 |

|---|---|

Molecular Formula |

C10H7NO2 |

Molecular Weight |

173.17 g/mol |

IUPAC Name |

6-(furan-3-yl)pyridine-2-carbaldehyde |

InChI |

InChI=1S/C10H7NO2/c12-6-9-2-1-3-10(11-9)8-4-5-13-7-8/h1-7H |

InChI Key |

FIUUSAJAVPIISC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1)C2=COC=C2)C=O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The Vilsmeier-Haack reaction is a cornerstone for introducing aldehyde functionalities into aromatic and heteroaromatic systems. For 6-Furan-3-yl-pyridine-2-carbaldehyde, this method involves treating a pre-functionalized pyridine derivative (already bearing the furan-3-yl group at position 6) with a Vilsmeier reagent generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) . The reaction proceeds via electrophilic aromatic substitution, where the in situ-formed chloroiminium ion acts as the formylating agent (Figure 1).

Key Steps :

-

Formation of the Vilsmeier complex: .

-

Electrophilic attack at the pyridine ring’s 2-position, facilitated by the electron-donating furan group at position 6.

Optimization Parameters :

-

Temperature : 0–5°C during reagent addition, followed by reflux at 80–100°C.

-

Molar Ratios : DMF:POCl₃ = 1:1.2; substrate:Vilsmeier reagent = 1:1.5.

-

Workup : Quenching with ice-water, neutralization with sodium bicarbonate, and extraction with dichloromethane.

Yield and Scalability

Reported yields for analogous Vilsmeier formylations range from 70–85% . The method’s scalability is limited by the exothermic nature of POCl₃ reactions, necessitating controlled industrial setups.

Chlorination-Oxidation Synthesis Pathway

Chlorination of 6-Furan-3-yl-2-picoline

This method adapts a patented protocol for synthesizing 2-pyridinecarbaldehyde. Starting with 6-furan-3-yl-2-picoline , chlorination is achieved using trichloroisocyanuric acid (TCCA) under reflux in a halocarbon solvent (e.g., dichloromethane). The reaction replaces the methyl group’s hydrogen with chlorine, forming 6-furan-3-yl-2-chloromethylpyridine .

Reaction Conditions :

Oxidation to Aldehyde

The chlorinated intermediate undergoes oxidation using hypochlorite (NaClO) in the presence of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst. This step converts the chloromethyl group to an aldehyde via a radical mechanism.

Optimized Protocol :

-

Solvent : Dichloromethane.

-

Oxidant : 10% NaClO (pH 9.5).

-

Temperature : -10°C during oxidant addition, followed by 10–25°C for 30–60 minutes.

Comparative Analysis of Preparation Methods

Efficiency and Practicality

Chemical Reactions Analysis

Types of Reactions: 6-Furan-3-yl-pyridine-2-carbaldehyde can undergo several types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The furan ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed:

Oxidation: Formation of furan-3-carboxylic acid derivatives.

Reduction: Formation of furan-3-ylmethanol derivatives.

Substitution: Formation of various substituted furan derivatives depending on the substituent introduced.

Scientific Research Applications

6-Furan-3-yl-pyridine-2-carbaldehyde has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Medicine: Explored for its potential as a pharmacophore in drug design and development.

Industry: Utilized in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 6-Furan-3-yl-pyridine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The furan ring’s reactivity and the aldehyde group’s ability to form covalent bonds with biological molecules contribute to its biological activity. For instance, it may act as an inhibitor of certain enzymes or interact with cellular receptors to modulate biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Pyridine-Carbaldehyde Derivatives and Their Features

Key Observations:

In contrast, the trifluoromethylphenyl group in 6-[3-(trifluoromethyl)phenyl]pyridine-3-carbaldehyde is strongly electron-withdrawing, favoring applications in hydrophobic environments (e.g., membrane-permeable agrochemicals) . Methyl and acetyl substituents (as in and ) balance steric bulk and electronic modulation, making these derivatives versatile in catalysis or as intermediates.

Reactivity of the Aldehyde Group :

- The position of the aldehyde (position 2 vs. 3) influences its accessibility in reactions. For example, this compound’s aldehyde is adjacent to the pyridine nitrogen, which may stabilize transition states in nucleophilic additions .

- In 6-Acetylpyridine-2-carbaldehyde, the acetyl group adjacent to the aldehyde could sterically hinder reactions or alter electronic density, reducing electrophilicity compared to the furan-substituted analog .

Applications :

Q & A

Q. How can stability studies guide storage protocols for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.